Benzyl chloroformate
Overview
Description
Benzyl chloroformate, also known as benzyl chlorocarbonate, is the benzyl ester of chloroformic acid. It is a water-sensitive, oily, colorless liquid that may appear yellow due to impurities. This compound is known for its characteristic pungent odor and its tendency to degrade upon contact with water . This compound was first prepared by Leonidas Zervas in the early 1930s and has since been widely used in organic synthesis, particularly for the protection of amine groups .
Mechanism of Action
Target of Action
Benzyl chloroformate, also known as benzyl chlorocarbonate or Z-chloride, is primarily used in organic synthesis for the introduction of the benzyloxycarbonyl (formerly called carboxybenzyl) protecting group for amines . The protecting group is abbreviated Cbz or Z . The primary target of this compound is the amine group in organic compounds .
Mode of Action
This compound interacts with its targets (amines) by suppressing the nucleophilic and basic properties of the nitrogen lone pair . This interaction results in the formation of a protective group around the amine, which can prevent unwanted reactions during the synthesis process .
Biochemical Pathways
The compound is prepared in the lab by treating benzyl alcohol with phosgene . The reaction process generates this compound, and the product can be purified through distillation or extraction . The use of phosgene gas in the lab preparation carries a very large health hazard .
Pharmacokinetics
It’s known that this compound is a water-sensitive oily colorless liquid . It degrades in contact with water , which could potentially impact its bioavailability.
Result of Action
The primary result of this compound’s action is the protection of amine groups in organic compounds, which allows for more controlled and efficient synthesis processes . It’s often used for amine group protection .
Action Environment
This compound is sensitive to environmental factors. It decomposes slowly in water forming benzyl alcohol, HCl, and CO2 . It gives off HCl fumes in moist air . It reacts with bases, both organic and inorganic . It attacks many metals especially in a humid atmosphere . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the presence of water, humidity, bases, and metals in its environment .
Biochemical Analysis
Biochemical Properties
It interacts with amines in the presence of a base to form carbamates . The nature of these interactions is covalent bonding, where the benzyl chloroformate molecule reacts with the amine to form a carbamate with the release of a chloride ion .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the protection of amines during peptide synthesis . It reacts with amines to form a carbamate, thereby protecting the amine group from unwanted reactions during the synthesis process . This reaction involves the formation of a covalent bond between the carbonyl carbon of this compound and the nitrogen of the amine .
Temporal Effects in Laboratory Settings
This compound is known to decompose slowly in water forming benzyl alcohol, HCl, and CO2 . It gives off HCl fumes in moist air . These properties suggest that the effects of this compound could change over time in laboratory settings, particularly in aqueous environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl chloroformate is typically prepared by treating benzyl alcohol with phosgene. The reaction can be represented as follows:
PhCH2OH+COCl2→PhCH2OC(O)Cl+HCl
Phosgene is used in excess to minimize the production of the carbonate byproduct . The reaction is carried out in a controlled environment due to the hazardous nature of phosgene .
Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar route, with stringent safety measures in place to handle phosgene. The process involves the absorption of phosgene in a solvent like toluene, followed by the addition of benzyl alcohol .
Chemical Reactions Analysis
Types of Reactions: Benzyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates.
Esterification Reactions: It reacts with alcohols to form carbonate esters.
Mixed Anhydride Formation: It reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: Reacts to form carbamates.
Alcohols: Reacts to form carbonate esters.
Carboxylic Acids: Reacts to form mixed anhydrides.
Major Products:
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
Mixed Anhydrides: Formed from reactions with carboxylic acids.
Scientific Research Applications
Benzyl chloroformate is extensively used in scientific research, particularly in organic synthesis. Its primary application is in the protection of amine groups by introducing the benzyloxycarbonyl group. This protecting group is crucial in peptide synthesis and other organic reactions . Additionally, this compound is involved in the synthesis of various heterocyclic compounds, such as 1,2,4-oxadiazoles .
Comparison with Similar Compounds
Methyl Chloroformate: Another chloroformate ester used in organic synthesis.
Ethyl Chloroformate: Similar in reactivity and used for similar purposes.
Fluorenylmethyloxycarbonyl Chloride: Used for the protection of amine groups, similar to benzyl chloroformate.
Uniqueness: Its reactivity and the stability of the protecting group make it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
benzyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDAJNMJOMSNEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Record name | BENZYL CHLOROFORMATE | |
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Record name | BENZYL CHLOROFORMATE | |
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DSSTOX Substance ID |
DTXSID9027158 | |
Record name | Benzyl chloroformate | |
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Molecular Weight |
170.59 g/mol | |
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Physical Description |
Benzyl chloroformate appears as a colorless liquid with an acrid odor. Vapors irritate eyes and mucous membranes. Corrosive to metals and tissue. Long-term inhalation of low concentrations or short-term inhalation of high concentrations can result in adverse health effects., Liquid, Clear to yellow oily liquid with a pungent odor; [ICSC], OILY COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |
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Boiling Point |
306 °F at 760 mmHg (decomposes) (USCG, 1999), 152 °C AT 760 MM HG | |
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Flash Point |
227 °F Vigorous decomposition occurs at these temperatures; thus these values are anomalous due to the effect of the decomp. products (benzyl chloride and CO2). (USCG, 1999), [HSDB] 80 °C, 176 °F OC; 227 °F CC, 80.0 °C c.c. | |
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Solubility |
SOL IN ETHER, ACETONE, BENZENE, Solubility in water: reaction | |
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Density |
1.22 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2166 20 °C/4 °C, Relative density (water = 1): 1.20 | |
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Vapor Density |
Relative vapor density (air = 1): 1 | |
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Vapor Pressure |
7 mm Hg @ 85-87 °C, Vapor pressure, kPa at 85-87 °C: 0.009 | |
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Impurities |
May contain 3% or less benzyl chloride | |
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Color/Form |
OILY LIQUID, COLORLESS TO PALE YELLOW LIQUID | |
CAS No. |
501-53-1 | |
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Melting Point |
0 °C | |
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Synthesis routes and methods I
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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